Sclarene is a bicyclic diterpene that features a labdane skeleton, characterized by its unique structure with double bonds located at carbon positions C-8(17), C-13(16), and C-14. This compound is derived from a hydride of labdane and has the chemical formula . Sclarene is known for its distinctive olfactory properties, often described as having a woody, dry, and amber-like scent, making it valuable in the fragrance industry .
Sclarene can be synthesized through several methods:
Sclarene has several applications, particularly in the fragrance industry due to its olfactory properties:
Research on interaction studies involving sclarene is limited but suggests potential interactions with other compounds in fragrance formulations. Its ability to enhance the performance of musky notes indicates that it may interact synergistically with other aromatic compounds. Furthermore, studies on similar terpenes suggest that they can affect the volatility and stability of fragrance blends.
Sclarene shares structural similarities with several other diterpenes and terpenoids. Here are some notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Sclareol | Bicyclic Diterpene | Precursor to sclarene; more hydroxylated forms. |
| Labda-13(16),14-diene | Diterpene | Lacks additional functional groups; simpler structure. |
| Abietic Acid | Diterpene | Exhibits strong antimicrobial properties; used in resins. |
| Phytol | Diterpene | Found in chlorophyll; important for vitamin E synthesis. |
Sclarene's uniqueness lies in its specific combination of functional groups and stereochemistry, which contribute to its distinctive scent profile and potential applications in perfumery compared to these similar compounds.
Sclarene is a diterpene natural product characterized by its distinctive labdane skeleton framework [1]. The compound possesses the molecular formula C₂₀H₃₂ with a molecular weight of 272.47 g/mol [1] [2]. The fundamental structural architecture consists of a labdane skeleton featuring double bonds positioned at C-8(17), C-13(16), and C-14 [1] [3].
The labdane skeleton of sclarene comprises a decahydronaphthalene bicyclic core system with two trans-fused cyclohexane rings [1]. This structural configuration forms the foundation for the compound's three-dimensional arrangement, where the rings adopt chair conformations typical of saturated cyclohexane systems [1]. The systematic International Union of Pure and Applied Chemistry name for sclarene is (4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene [1] [4].
The molecular structure features three exocyclic methylene groups that contribute to its reactivity profile [1] [2]. These double bonds are strategically positioned within the labdane framework, specifically at positions corresponding to the traditional labdane numbering system [3]. The side chain component extends from the decalin core and contains a 3-methylidenepent-4-enyl substituent that adds structural complexity to the overall molecular architecture [4].
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₂ |
| Molecular Weight | 272.47 g/mol |
| Exact Mass | 272.25040 Da |
| CAS Registry Number | 511-02-4 |
| PubChem CID | 11323257 |
| ChEBI ID | CHEBI:64281 |
The stereochemical configuration of sclarene exhibits absolute stereochemistry with three defined stereocenters within its molecular framework [1] [5]. The compound displays (4aS,8S,8aS) configuration, indicating specific three-dimensional arrangements at these critical positions [1] [4]. This stereochemical assignment has been confirmed through various analytical methods and represents the naturally occurring enantiomer [1] [2].
The conformational analysis reveals that the decalin ring system adopts a stable trans-fused configuration [1]. The two cyclohexane rings maintain chair conformations that minimize steric interactions and provide structural stability [6]. The conformational preferences are influenced by the methyl substituents and the exocyclic double bonds, which dictate the overall molecular geometry [1] [2].
Detailed conformational studies indicate that the side chain orientation relative to the bicyclic core follows specific torsional angles that optimize molecular stability [7] [8]. The 3-methylidenepent-4-enyl side chain adopts conformations that minimize 1,3-diaxial interactions while maintaining the integrity of the labdane framework [6]. The stereochemical relationships between substituents contribute to the compound's biological activity and physical properties [1] [3].
| Stereocenter | Configuration | Type |
|---|---|---|
| C-4a | S | Quaternary carbon |
| C-8 | S | Secondary carbon |
| C-8a | S | Quaternary carbon |
Sclarene exists as a colorless liquid under standard ambient conditions [4] [9]. The compound exhibits typical characteristics of terpenoid hydrocarbons, displaying transparency and lacking significant chromophoric systems that would impart color [10]. Its physical appearance remains consistent across different purification methods and storage conditions when properly handled [11].
The liquid state is maintained across a broad temperature range, reflecting the molecular structure's influence on intermolecular forces [4] [12]. The absence of hydrogen bonding capabilities due to the purely hydrocarbon nature contributes to its liquid characteristics at room temperature [12]. The compound's appearance can be described as having low viscosity typical of diterpene hydrocarbons [9] [10].
The solubility characteristics of sclarene reflect its highly lipophilic nature, with a calculated logarithmic partition coefficient (LogP) of 6.31 [12] [5]. This high lipophilicity indicates strong affinity for non-polar solvents and limited solubility in aqueous systems [12]. The compound demonstrates excellent solubility in organic solvents including hexane, dichloromethane, and ethyl acetate [1] [13].
Sclarene exhibits poor water solubility due to its entirely hydrocarbon structure lacking polar functional groups [12] [13]. The solubility profile significantly influences its extraction and purification protocols from natural sources [1]. Industrial applications leverage this solubility characteristic for separation and isolation procedures [9] [11].
The stability profile of sclarene is characterized by moderate thermal stability with a boiling point range of 149-151°C at reduced pressure (1.6 Torr) [4] [11]. Under standard atmospheric pressure, the compound demonstrates resistance to thermal decomposition at moderate temperatures [11]. The presence of multiple double bonds creates potential sites for oxidation and polymerization reactions [14].
Chemical reactivity is primarily governed by the three exocyclic methylene groups present in the molecular structure [1] [3]. These double bonds serve as reactive sites for various chemical transformations including hydrogenation, epoxidation, and addition reactions [1]. The compound exhibits sensitivity to strong oxidizing agents and radical-initiated processes [11] [14].
The vapor pressure of sclarene at 25°C is 0.000201 mmHg, indicating low volatility under ambient conditions [11] [15]. This property contributes to its stability during storage and handling procedures [4] [11]. The density of sclarene is 0.9402 g/cm³ at 18°C, which is typical for diterpene hydrocarbons [4] [12].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for sclarene through both proton and carbon-13 analysis [16] [17]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the labdane framework [16]. Olefinic protons appear in the downfield region, while aliphatic protons from the cyclohexane rings and methyl groups appear in the upfield regions [16] [17].
The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for the twenty carbon atoms present in the molecular structure [16] [18]. Olefinic carbons from the exocyclic methylene groups display characteristic chemical shifts that confirm their sp² hybridization [16]. The quaternary and tertiary carbons of the labdane skeleton exhibit chemical shifts consistent with their electronic environments [17] [18].
Detailed analysis of coupling patterns and chemical shift values allows for complete structural elucidation [16] [19]. The stereochemical configuration can be confirmed through nuclear Overhauser effect spectroscopy experiments that reveal spatial relationships between protons [19]. Two-dimensional nuclear magnetic resonance techniques provide additional connectivity information essential for structural determination [17] [18].
Mass spectrometry analysis of sclarene reveals a molecular ion peak at m/z 272, corresponding to its molecular weight [20] [15]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns typical of labdane-type diterpenes [20] [21]. The fragmentation process involves α-cleavage at positions adjacent to the cyclohexane rings and loss of the side chain components [21] [22].
Major fragment ions appear at specific mass-to-charge ratios that reflect the structural features of the labdane skeleton [20] [23]. The base peak and other significant fragments provide diagnostic information for compound identification [21] [22]. Fragmentation mechanisms involve carbocation rearrangements and elimination reactions characteristic of terpene compounds [21] [23].
Infrared spectroscopic analysis of sclarene reveals characteristic absorption bands corresponding to its functional groups [24] [25]. The spectrum exhibits strong absorption bands in the C-H stretching region between 2800-3000 cm⁻¹, typical of aliphatic hydrocarbons [24]. The presence of exocyclic methylene groups is confirmed by C=C stretching vibrations around 1640 cm⁻¹ [25].
Specific vibrational modes corresponding to the cyclohexane ring systems appear in the fingerprint region below 1500 cm⁻¹ [24] [25]. The absence of O-H, N-H, or C=O stretching bands confirms the purely hydrocarbon nature of sclarene [24]. Characteristic bending and deformation vibrations provide additional structural confirmation [25].
X-ray crystallographic analysis of sclarene derivatives and related labdane compounds provides detailed three-dimensional structural information [26] [27]. While sclarene itself exists as a liquid under ambient conditions, crystallographic studies of closely related labdane diterpenes reveal the characteristic molecular geometry [27] [28]. These studies confirm the trans-fused decalin ring system and the specific stereochemical configuration [27] [29].
Crystallographic data from analogous labdane compounds indicate typical bond lengths and angles consistent with sp³ and sp² hybridized carbon atoms [28] [30]. The unit cell parameters and space group assignments provide insights into molecular packing and intermolecular interactions [27] [31]. Crystal structures reveal the preferred conformations of the labdane skeleton under solid-state conditions [30] [29].
The availability of crystallographic databases allows for structural comparisons with related diterpenes [26] [32]. These comparisons validate the proposed molecular geometry and stereochemical assignments for sclarene [27] [28]. The crystallographic approach represents the gold standard for absolute structural determination in complex natural products [26] [33].
| Technique | Key Features | Diagnostic Value |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Olefinic and aliphatic proton signals | High - structural elucidation |
| ¹³C Nuclear Magnetic Resonance | Carbon framework identification | High - carbon connectivity |
| Mass Spectrometry | Molecular ion and fragmentation | High - molecular weight confirmation |
| Infrared Spectroscopy | Functional group identification | Moderate - hydrocarbon confirmation |
| X-ray Crystallography | Three-dimensional structure | Highest - absolute configuration |